REACTION_CXSMILES
|
[C:1]([NH:8][CH2:9][C:10]([OH:12])=[O:11])([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].[CH2:13]([N:15](CC)CC)[CH3:14].BrCC#N>CCOC(C)=O>[C:13]([CH2:14][O:11][C:10](=[O:12])[CH2:9][NH:8][C:1]([O:3][C:4]([CH3:6])([CH3:7])[CH3:5])=[O:2])#[N:15]
|
Name
|
|
Quantity
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2 g
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Type
|
reactant
|
Smiles
|
C(=O)(OC(C)(C)C)NCC(=O)O
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Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
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CCOC(=O)C
|
Name
|
|
Quantity
|
2.38 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
1.19 mL
|
Type
|
reactant
|
Smiles
|
BrCC#N
|
Control Type
|
UNSPECIFIED
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Setpoint
|
60 °C
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Type
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CUSTOM
|
Details
|
The reaction mixture was stirred at 60° C. under an argon atmosphere for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The heterogeneous mixture was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered through a short pad of silica
|
Type
|
WASH
|
Details
|
washing with EtOAc
|
Type
|
CUSTOM
|
Details
|
to remove the precipitated triethylamine hydrobromide
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under diminished pressure
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)COC(CNC(=O)OC(C)(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |